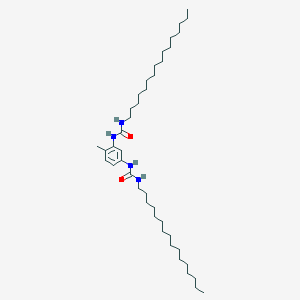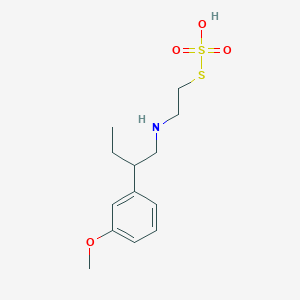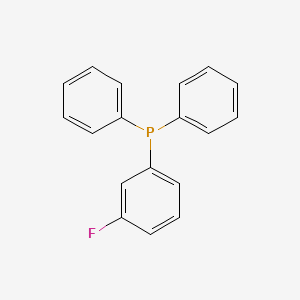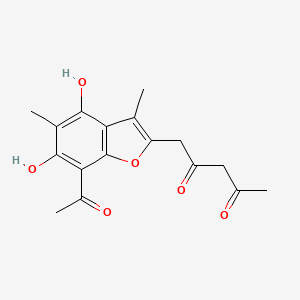![molecular formula C9H10N2O3 B14720477 N-[1-(4-Nitrophenyl)propylidene]hydroxylamine CAS No. 10342-56-0](/img/structure/B14720477.png)
N-[1-(4-Nitrophenyl)propylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-Nitrophenyl)propylidene]hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a nitrophenyl group attached to a propylidene chain, which is further linked to a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Nitrophenyl)propylidene]hydroxylamine typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-Nitrophenyl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Solvents: Aqueous or alcoholic media, depending on the reaction.
Major Products Formed
Reduction: 4-Aminophenylpropylidenehydroxylamine.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various substituted phenylpropylidenehydroxylamines.
Applications De Recherche Scientifique
N-[1-(4-Nitrophenyl)propylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[1-(4-Nitrophenyl)propylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction or oxidation, leading to the formation of reactive intermediates that can interact with various biomolecules. The hydroxylamine group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(4-Nitrophenyl)piperidin-4-ylidene]hydroxylamine: Similar structure but with a piperidine ring instead of a propylidene chain.
Diphenylmethanone N-[1-(2,5-dihydroxyphenyl)propylidene]hydrazine: Contains a hydrazine group instead of a hydroxylamine group.
Uniqueness
N-[1-(4-Nitrophenyl)propylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
10342-56-0 |
|---|---|
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
N-[1-(4-nitrophenyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C9H10N2O3/c1-2-9(10-12)7-3-5-8(6-4-7)11(13)14/h3-6,12H,2H2,1H3 |
Clé InChI |
QSHOWNQCVROVFL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NO)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14720411.png)







![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)

![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)


